1,2-Dimyristoyl-sn-glycerol-3-(5'-diphosphocytidine)
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Overview
Description
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) is a synthetic phospholipid compound. It is composed of two myristoyl (tetradecanoyl) fatty acid chains esterified to the first and second hydroxyl groups of glycerol, with a cytidine diphosphate group attached to the third hydroxyl group. This compound is often used in the study of lipid monolayers and bilayers, and it plays a crucial role in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) typically involves the esterification of glycerol with myristic acid, followed by the attachment of the cytidine diphosphate group. The reaction conditions often include the use of catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in a solvent like N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography. After the reaction is complete, the product is extracted using ethyl acetate and water, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) involves large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The cytidine diphosphate group can be substituted with other nucleotides or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lipid peroxides, while reduction can yield different glycerol derivatives.
Scientific Research Applications
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid monolayers and bilayers, and as a model compound for understanding lipid behavior.
Biology: Plays a role in the study of cell membranes and lipid-protein interactions.
Medicine: Used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: Employed in the production of emulsifiers and stabilizers for various industrial applications
Mechanism of Action
The mechanism of action of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. The cytidine diphosphate group can interact with specific receptors or enzymes, modulating cellular signaling pathways. Additionally, the compound can facilitate the transport of nanoparticles across biological membranes, enhancing drug delivery and therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: A similar phospholipid used in the study of lipid bilayers and liposome formulation.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with applications in lipid research and drug delivery.
Uniqueness
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) is unique due to its cytidine diphosphate group, which provides additional functionality and interaction capabilities compared to other phospholipids. This makes it particularly useful in studies involving nucleotide-lipid interactions and targeted drug delivery systems.
Properties
Molecular Formula |
C40H73N3O15P2 |
---|---|
Molecular Weight |
898.0 g/mol |
IUPAC Name |
[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C40H73N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-32(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-60(52,58-59(49,50)51)55-31-33-37(46)38(47)39(57-33)43-28-27-34(41)42-40(43)48/h27-28,32-33,37-39,46-47H,3-26,29-31H2,1-2H3,(H2,41,42,48)(H2,49,50,51)/t32-,33-,37-,38-,39-,60?/m1/s1 |
InChI Key |
PTHLMAFYIRUMAX-GIFPHPBQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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